Cas no 955887-12-4 (1-(4-Bromo-2-fluorobenzoyl)azetidine)
1-(4-Bromo-2-fluorobenzoyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-bromo-2-fluorobenzoyl)azetidine
- azetidin-1-yl-(4-bromo-2-fluorophenyl)methanone
- Methanone, 1-azetidinyl(4-bromo-2-fluorophenyl)-
- 1-[(4-bromo-2-fluorophenyl)carbonyl]azetidine
- azetidin-1-yl-(4-bromo-2-fluoro-phenyl)-methanone
- 1-(4-Bromo-2-fluorobenzoyl)azetidine
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- Inchi: 1S/C10H9BrFNO/c11-7-2-3-8(9(12)6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
- InChI Key: ZPRWWQRGTFSLNC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)C(N1CCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 232
- XLogP3: 2.3
- Topological Polar Surface Area: 20.3
1-(4-Bromo-2-fluorobenzoyl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B195020-250mg |
1-(4-Bromo-2-fluorobenzoyl)azetidine |
955887-12-4 | 250mg |
$ 565.00 | 2022-06-07 | ||
| TRC | B195020-500mg |
1-(4-Bromo-2-fluorobenzoyl)azetidine |
955887-12-4 | 500mg |
$ 940.00 | 2022-06-07 |
1-(4-Bromo-2-fluorobenzoyl)azetidine Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 1-(4-Bromo-2-fluorobenzoyl)azetidine
Introduction to 1-(4-Bromo-2-fluorobenzoyl)azetidine (CAS No. 955887-12-4)
1-(4-Bromo-2-fluorobenzoyl)azetidine, a compound with the chemical formula C10H6BrFNO2, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both bromo and fluoro substituents on the benzoyl ring enhances its reactivity and makes it a valuable intermediate in synthesizing various bioactive molecules.
The CAS number 955887-12-4 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature. The molecular structure of 1-(4-Bromo-2-fluorobenzoyl)azetidine consists of an azetidine ring linked to a benzoyl group, which is further substituted with bromine and fluorine atoms. This arrangement imparts specific electronic and steric properties, making it a versatile building block for designing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-(4-Bromo-2-fluorobenzoyl)azetidine. Its benzoyl moiety can be readily modified to introduce different functional groups, enabling the synthesis of a wide range of derivatives. These derivatives have shown promise in various preclinical studies, particularly in the inhibition of enzymes and receptors involved in inflammatory and infectious diseases.
One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. The bromo and fluoro substituents on the benzoyl group enhance the binding affinity of 1-(4-Bromo-2-fluorobenzoyl)azetidine to target kinases, making it an effective scaffold for designing potent inhibitors.
Recent studies have demonstrated that derivatives of 1-(4-Bromo-2-fluorobenzoyl)azetidine exhibit significant anti-inflammatory properties. These compounds have been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of inflammation. By inhibiting COX enzymes, these derivatives can reduce inflammation and pain, making them potential candidates for treating conditions such as rheumatoid arthritis.
The azetidine ring in 1-(4-Bromo-2-fluorobenzoyl)azetidine also contributes to its pharmacological activity. Azetidine derivatives are known for their ability to interact with biological targets in unique ways, often leading to high selectivity and low toxicity. This makes them attractive for drug development, as they can target specific pathways without affecting other biological processes.
In addition to its anti-inflammatory properties, 1-(4-Bromo-2-fluorobenzoyl)azetidine has shown promise in combating infectious diseases. Research indicates that certain derivatives of this compound can inhibit bacterial growth by interfering with essential bacterial enzymes. This mechanism of action makes them effective against resistant strains of bacteria, which pose a significant challenge in modern medicine.
The synthesis of 1-(4-Bromo-2-fluorobenzoyl)azetidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of bromo and fluoro substituents requires specialized techniques to achieve regioselectivity, ensuring that the desired product is obtained without unwanted side reactions.
The growing interest in 1-(4-Bromo-2-fluorobenzoyl)azetidine has led to several patents being filed for its use in drug development. These patents highlight its importance as a lead compound for designing novel therapeutics. The pharmaceutical industry is actively exploring its potential in treating a variety of diseases, including cancer, inflammation, and infections.
As research continues to uncover new applications for 1-(4-Bromo-2-fluorobenzoyl)azetidine, it is expected that more derivatives will be developed and tested in clinical trials. The combination of its unique structural features and pharmacological properties makes it a promising candidate for future drug development efforts.
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